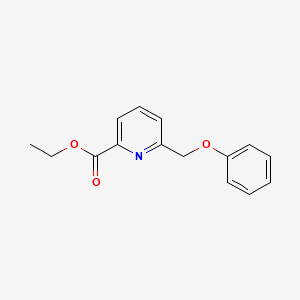

Ethyl 6-(phenoxymethyl)picolinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

ethyl 6-(phenoxymethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C15H15NO3/c1-2-18-15(17)14-10-6-7-12(16-14)11-19-13-8-4-3-5-9-13/h3-10H,2,11H2,1H3 |

InChI Key |

KLTFFGOLIACRPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of Ethyl 6 Phenoxymethyl Picolinate

Nucleophilic Acyl Substitution Reactions of the Ester Functionality

The ethyl ester group is a primary site for nucleophilic attack, allowing for a variety of transformations to modify the carboxylic acid derivative.

Hydrolysis Kinetics and Mechanisms in Ester Cleavage

The ester linkage in Ethyl 6-(phenoxymethyl)picolinate can be cleaved through hydrolysis under both acidic and basic conditions to yield 6-(phenoxymethyl)picolinic acid and ethanol (B145695).

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. researchgate.netacs.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acidic catalyst and yield the carboxylic acid. researchgate.netacs.orguv.es

Table 1: Rate Constants for the Alkaline Hydrolysis of Ethyl Acetate (B1210297) at Various Temperatures

| Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) |

| 10.0 | 0.054 |

| 25.0 | 0.112 |

| 35.0 | 0.203 |

| 40.0 | 0.281 |

Data adapted from studies on the alkaline hydrolysis of ethyl acetate and serves as a representative example of ester hydrolysis kinetics. uv.esaustinpublishinggroup.com

A study on the alkaline hydrolysis of Y-substituted phenyl picolinates revealed that modifying the non-leaving group from a benzoyl to a picolinyl group increases the reactivity and can alter the reaction mechanism from a stepwise to a forced concerted pathway. arkat-usa.org

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction can be catalyzed by either acids or bases and is typically performed using a large excess of the desired alcohol to drive the equilibrium towards the product. researchgate.net For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of a suitable catalyst would yield benzyl 6-(phenoxymethyl)picolinate. Various catalysts, including scandium(III) triflate and N-heterocyclic carbenes, have been shown to efficiently promote transesterification reactions. researchgate.net

Aminolysis Reactions for Amide Formation

The ester group can be converted to an amide through aminolysis, which involves the reaction of the ester with an amine. This reaction is crucial for the synthesis of a wide range of picolinamide (B142947) derivatives. The aminolysis of esters, including ethyl propiolate with aniline, has been successfully achieved using lipases as biocatalysts. d-nb.info This enzymatic approach can offer high selectivity, particularly for aromatic amines. d-nb.info The reaction of picolinic acid with N-alkylanilines, after conversion to the acid chloride, has been shown to produce N-alkyl-N-phenylpicolinamides. rsc.org A similar approach could be applied to this compound to generate a variety of amide derivatives.

Transformations Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring is a key site for chemical modification, influencing the electronic properties and reactivity of the entire molecule.

The lone pair of electrons on the pyridine nitrogen allows it to act as a base and a nucleophile. It can be readily alkylated by reacting with alkyl halides to form pyridinium (B92312) salts. researchgate.net For example, treatment of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding N-methylpyridinium salt.

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgijpcbs.com The N-oxidation of pyridines is influenced by the solvent and the nature of substituents on the ring. researchgate.net Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups slow it down. researchgate.net

Table 2: Influence of Solvent on the N-Oxidation Time of Pyridine with p-MCPBA

| Solvent | Time for Conversion to N-oxide (min) |

| Chloroform (B151607) | 15 |

| Benzene | 35 |

| Dichloromethane | 40 |

| 1,2-Dichloroethane | 70 |

| Ether | 250 |

| Methanol (B129727) | >600 |

| Cyclohexane | >1200 |

Data from a study on the oxidation of pyridine with p-(methoxycarbonyl)perbenzoic acid, illustrating the significant effect of the solvent on reaction rates. researchgate.net

The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.

Reactivity of the Phenoxymethyl (B101242) Side Chain

The phenoxymethyl ether linkage presents another site for chemical transformation, primarily through cleavage of the ether bond. The cleavage of aryl ethers can be achieved under various conditions, often requiring strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. scirp.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. In the case of this compound, cleavage of the ether bond would yield 6-(hydroxymethyl)picolinate and phenol. It is important to note that the carbon of the pyridine ring attached to the ether oxygen is an sp2 hybridized carbon, which is generally resistant to nucleophilic attack, making the cleavage at the phenoxy side more likely. scirp.org

Visible-light photoredox catalysis has emerged as a milder method for the cleavage of diaryl ethers at room temperature, offering an alternative to harsh acidic conditions. d-nb.info

Derivatization for Prodrug Design Strategies

The chemical handles present in this compound, namely the ester and the phenoxymethyl side chain, are amenable to derivatization for the design of prodrugs. Prodrugs are inactive or less active precursors that are converted to the active drug in the body. nih.gov This strategy is often employed to improve properties such as solubility, stability, and targeted delivery. nih.govnih.gov

The ester functionality can be modified to create prodrugs with altered pharmacokinetic profiles. For example, converting the ethyl ester to a more complex ester can modulate its hydrolysis rate in vivo. mdpi.com Amino acid ester prodrugs have been synthesized to enhance water solubility and facilitate transport across biological membranes.

The phenoxymethyl side chain also offers opportunities for prodrug design. The phenolic hydroxyl group, which would be revealed upon ether cleavage, is a common site for prodrug modification. nih.gov It can be derivatized into esters, carbonates, or phosphates to improve drug delivery. nih.gov Furthermore, the phenoxy group itself could be substituted with targeting moieties to direct the molecule to specific tissues or cells. For instance, ligands that bind to receptors overexpressed on cancer cells could be attached to the phenyl ring to achieve targeted drug delivery. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For Ethyl 6-(phenoxymethyl)picolinate, both ¹H and ¹³C NMR spectroscopy are employed to provide a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The predicted ¹H NMR spectrum of this compound in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals for each unique proton environment.

The ethyl ester group would be characterized by a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), arising from coupling with each other. The phenoxymethyl (B101242) group would show a singlet for the methylene protons (-OCH₂-Ar) as they have no adjacent protons. The aromatic protons of the phenoxy group would appear as a complex multiplet, while the protons on the pyridine (B92270) ring would each present as a distinct signal, likely a set of doublets and a triplet, reflecting their coupling with adjacent ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet | 3H | -COOCH₂CH ₃ |

| ~4.45 | Quartet | 2H | -COOCH ₂CH₃ |

| ~5.40 | Singlet | 2H | -Py-CH ₂O-Ph |

| ~7.00 | Multiplet | 3H | Phenyl H-ortho, H-para |

| ~7.30 | Multiplet | 2H | Phenyl H-meta |

| ~7.60 | Doublet | 1H | Pyridine H-3 |

| ~7.80 | Triplet | 1H | Pyridine H-4 |

| ~8.00 | Doublet | 1H | Pyridine H-5 |

Note: The chemical shifts are predicted values based on the analysis of structurally similar compounds and may vary slightly in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct peak for each unique carbon atom.

The ethyl ester group will show two signals, one for the methyl carbon and another for the methylene carbon. The phenoxymethyl bridge will contribute a signal for the methylene carbon. The pyridine and phenyl rings will each display a set of signals corresponding to their constituent carbon atoms. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -COOCH₂C H₃ |

| ~62.0 | -COOC H₂CH₃ |

| ~72.0 | -Py-C H₂O-Ph |

| ~115.0 | Phenyl C-ortho |

| ~121.5 | Pyridine C-3 |

| ~122.0 | Phenyl C-para |

| ~126.0 | Pyridine C-5 |

| ~129.5 | Phenyl C-meta |

| ~138.0 | Pyridine C-4 |

| ~148.0 | Pyridine C-2 |

| ~158.0 | Phenyl C-ipso (C-O) |

| ~159.0 | Pyridine C-6 |

| ~165.0 | -C OOCH₂CH₃ |

Note: The chemical shifts are predicted values based on the analysis of structurally similar compounds and may vary slightly in experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₁₅H₁₅NO₃, the expected molecular weight is approximately 257.28 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 257.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. A strong absorption band is expected for the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and phenyl rings would be found in the 1400-1600 cm⁻¹ range.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone, which are often weak in the IR spectrum. The symmetric stretching of the aromatic rings typically gives rise to strong Raman signals. The C-H stretching vibrations would also be present. The combination of both IR and Raman data allows for a more complete vibrational analysis and confident functional group identification.

X-ray Diffraction for Solid-State Molecular Architecture Determination

For this compound, obtaining single crystals of suitable quality is the prerequisite for single-crystal X-ray diffraction analysis. The process involves irradiating the crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms within the crystal lattice. The resulting diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be resolved.

While specific crystallographic data for this compound is not widely published, a hypothetical analysis would likely reveal key structural features. The planar pyridine ring and the phenoxy group would be prominent, and their relative orientation would be of significant interest. The conformation of the ethyl ester group would also be determined, providing a complete picture of the molecule's solid-state architecture. Intermolecular forces, such as π-π stacking between the aromatic rings or weaker C-H···O interactions, would also be identified, which are crucial for understanding the material's bulk properties.

A related compound, ethyl 6-(hydroxymethyl)picolinate, has been studied using single-crystal X-ray diffraction, revealing details of its molecular structure and hydrogen bonding networks. researchgate.net This underscores the utility of the technique for this class of compounds. The study of other complex organic molecules also demonstrates the power of X-ray diffraction in confirming molecular structures and understanding their spatial arrangement. nih.govresearchgate.netmdpi.com

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.285 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and quantification of components within a mixture. For this compound, various chromatographic techniques would be employed to ensure its purity and to isolate it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds like this compound. A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through at high pressure. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC analysis for this compound would likely utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. A UV detector would be suitable for detection, given the presence of chromophoric aromatic rings in the molecule. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Hypothetical HPLC Purity Analysis Data:

| Retention Time (min) | Peak Area | % Area | Identification |

| 2.54 | 15,234 | 0.8 | Impurity A |

| 4.12 | 1,890,567 | 99.1 | This compound |

| 5.89 | 1,901 | 0.1 | Impurity B |

Note: The data in this table is hypothetical and for illustrative purposes only.

Gas Chromatography (GC):

For compounds that are thermally stable and volatile, Gas Chromatography (GC) is a powerful separation technique. This compound, with a likely moderate boiling point, could potentially be analyzed by GC. In this method, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. Mass spectrometry (MS) is often coupled with GC (GC-MS), providing both retention time data for identification and a mass spectrum for structural confirmation.

The GC-MS analysis of this compound would provide its retention time under specific column and temperature programming conditions. The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, which would be invaluable for confirming the compound's identity. For instance, a search for related compounds like ethyl picolinate (B1231196) shows it is a liquid at room temperature with a defined boiling point, suggesting its suitability for GC analysis. sigmaaldrich.com

Hypothetical GC-MS Data:

| Retention Time (min) | Major m/z Fragments |

| 12.7 | 257 (M+), 212, 184, 166, 107, 77 |

Note: The data in this table is hypothetical and for illustrative purposes only. m/z values are based on potential fragmentation patterns.

These chromatographic methods are complementary and, when used in conjunction, provide a high degree of confidence in the purity and identity of a synthesized compound like this compound.

Computational Chemistry and in Silico Structural Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a quantitative description of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) calculations are instrumental in determining the three-dimensional geometry and electronic properties of ethyl 6-(phenoxymethyl)picolinate. Using a functional such as B3LYP combined with a 6-311++G(d,p) basis set, researchers can obtain an optimized molecular structure. researchgate.net This computational approach allows for the calculation of various parameters, including bond lengths, bond angles, and Mulliken atomic charges. The distribution of these charges reveals that the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ether and ester functionalities are the primary electronegative centers within the molecule. researchgate.net This charge distribution is critical for understanding the molecule's polarity and its potential for intermolecular interactions. researchgate.net

The frontier molecular orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is predominantly located on the phenoxy portion of the molecule, which suggests this area is the most likely to be involved in donating electrons in a reaction (electrophilic attack). researchgate.net In contrast, the LUMO is centered on the picolinate (B1231196) (pyridine) ring, identifying it as the region most susceptible to accepting electrons (nucleophilic attack). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap typically corresponds to lower reactivity and higher stability. materialsciencejournal.org For this compound, this energy gap has been calculated to be approximately 4.88 eV, indicating a high degree of chemical stability. researchgate.net

Table 1: Frontier Orbital Energies for this compound

| Descriptor | Energy Value (eV) |

| EHOMO | -6.36 |

| ELUMO | -1.48 |

| Energy Gap (ΔE) | 4.88 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This mapping is crucial for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, areas of negative potential (typically colored red) are concentrated around the electronegative nitrogen and oxygen atoms. researchgate.netresearchgate.net These red regions signify the most probable sites for interaction with electrophiles. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. The MEP analysis corroborates the findings from Mulliken charge analysis and HOMO-LUMO distribution, providing a comprehensive picture of the molecule's reactive surface. researchgate.net

Molecular Modeling and Simulation Approaches

Dynamic modeling and simulation techniques offer insights into the conformational flexibility and intermolecular interactions of this compound.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational stability of molecules. By simulating the atomic movements over a period of time, MD can explore the accessible conformations of this compound. A key area of flexibility in this molecule is the rotation around the ether linkage (C-O-C) and the bond connecting the ethyl ester group. These simulations can identify the most stable, low-energy conformations of the molecule, which is vital for understanding how it might adopt a specific shape to interact with other molecules, such as biological receptors.

To investigate the potential biological relevance of this compound, molecular docking and MD simulations are used to model its interactions with proteins. Molecular docking predicts the most likely binding pose of the molecule within the active site of a target protein. For example, studies have suggested that this molecule shows a strong affinity for the Xanthine Dehydrogenase (XDH) protein, which is implicated in conditions like gout. researchgate.net Following docking, MD simulations can be run on the ligand-protein complex to assess its stability and analyze the dynamics of the interaction. These simulations can reveal specific hydrogen bonds and hydrophobic contacts that anchor the molecule in the protein's binding site. The electronegative nitrogen and oxygen atoms, identified by DFT calculations, are prime candidates for forming stabilizing hydrogen bonds with amino acid residues. researchgate.net

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design relies on the three-dimensional structure of a biological target to design and optimize ligands. This powerful approach includes several computational techniques. An extensive search for research applying SBDD to this compound yielded no specific studies. The subsequent subsections detail the type of information that would be expected, were such research available.

Protein Target Modeling (e.g., AlphaFold-based approaches)

To initiate an SBDD project, a high-quality 3D model of a relevant protein target is essential. Modern approaches like AlphaFold can predict protein structures with high accuracy when experimental structures are unavailable. A study on this compound would first need to identify a biological target. Following this, if no experimental structure of the target exists, its structure would be modeled. No published research indicates that a specific protein target has been identified for this compound, nor have any modeling studies been described.

Virtual Screening Strategies for Ligand Discovery

Virtual screening is a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target. If a protein target for this compound were known, one could screen for it or its analogs against a library of targets. Conversely, if the compound itself were considered a starting point, its scaffold could be used to search for novel ligands with similar properties. No literature detailing virtual screening campaigns involving this compound is currently available.

Molecular Docking for Binding Pose Prediction

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein. This method is central to SBDD, providing insights into binding affinity and the key interactions—such as hydrogen bonds, and hydrophobic interactions—that stabilize the complex. A molecular docking study of this compound would require a defined protein target. As no such target has been specified in published research for this compound, no docking studies, binding pose predictions, or associated scoring data (e.g., binding energy in kcal/mol) can be reported.

An example of how such data would be presented is shown below for a hypothetical study.

Table 1: Hypothetical Molecular Docking Results for this compound Against a Protein Target (Note: This table is for illustrative purposes only. The data is not real.)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | LYS-78, GLU-95, PHE-150 | Hydrogen Bond, Salt Bridge, π-π Stacking |

Pharmacophore Modeling for Active Feature Identification

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. These models are built from the structures of known active ligands or from the ligand-binding site of a protein. They define the crucial chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. There are no published pharmacophore models derived from or developed for this compound.

Biological Activity and Mechanistic Research Excluding Human Clinical Data

Cell-Based Bioactivity Assays

There is no available research on the modulatory effects of Ethyl 6-(phenoxymethyl)picolinate on G-Protein Coupled Receptors, including the Mas-related G protein-coupled receptor X4 (MRGPRX4).

No studies have been published detailing any antimicrobial activity of this compound against Mycobacterium tuberculosis or any other microorganisms in culture models.

An assessment of the cytotoxicity of this compound in cell lines such as Human Embryonic Kidney 293 (HEK293) has not been reported in the available scientific literature.

Elucidation of Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms underpinning the biological effects of this compound are yet to be experimentally determined. However, based on its structural components—a picolinate (B1231196) core, a phenoxymethyl (B101242) group, and an ethyl ester—we can hypothesize several potential avenues of action.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

There is no direct evidence of this compound interacting with DNA or specific proteins. Generally, picolinic acid derivatives have not been widely reported as direct DNA intercalators or groove binders.

Regarding protein interactions, many small molecules exert their effects by binding to enzymes or receptors. The interaction of various compounds with serum albumins, the primary transport proteins in the blood, is a common area of study. For example, studies on other molecules, such as piplartine, have utilized fluorescence spectroscopy and molecular docking to investigate their binding to human serum albumin (HSA), revealing specific binding sites and thermodynamic parameters of the interaction. nih.gov Similar studies would be required to determine if this compound binds to serum albumin or other proteins, which would be crucial for its pharmacokinetic profile.

Role of Metal Coordination in Biological Effects

The picolinic acid scaffold is a well-known bidentate chelating agent for various metal ions, including iron, zinc, and copper. This chelation occurs through the pyridine (B92270) nitrogen and the carboxylate oxygen. The formation of metal complexes can significantly alter the biological activity of the parent molecule. For instance, picolinic acid itself has been shown to influence cellular processes by chelating iron, which in turn affects the expression of transferrin receptors. nih.gov

It is plausible that this compound, or its hydrolyzed form, picolinic acid derivative, could engage in metal coordination within a biological system. The nature of the phenoxymethyl substituent could modulate the electronic properties of the picolinate ring system, thereby influencing the stability and redox potential of any resulting metal complexes. However, without experimental data, the specific role of metal coordination in the biological effects of this compound remains a hypothesis.

Prodrug Activation Pathways, Including Esterase-Mediated Hydrolysis

The ethyl ester group in this compound makes it a candidate for functioning as a prodrug. Esterase enzymes, which are abundant in the body, particularly in the blood and liver, can hydrolyze the ester bond to release the corresponding carboxylic acid—6-(phenoxymethyl)picolinic acid—and ethanol (B145695). This biotransformation would convert the relatively lipophilic ester into a more polar carboxylic acid, potentially altering its solubility, distribution, and biological activity.

The hydrolysis of esters is a common strategy in drug design to improve oral bioavailability and cellular permeability. Studies on the hydrolysis of other esters, such as indoxyl esters by human blood esterases, demonstrate the feasibility of this activation pathway. nih.gov The rate and extent of this esterase-mediated hydrolysis for this compound would be critical in determining the concentration and duration of action of its potentially active carboxylic acid form.

Applications in Coordination Chemistry and Materials Science

Formation of Metal Complexes with Ethyl 6-(phenoxymethyl)picolinate as a Ligand

There is a lack of specific studies documenting the formation of metal complexes with this compound. General principles of coordination chemistry suggest that, like other picolinate (B1231196) derivatives, it could act as a bidentate or potentially tridentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate and ether groups. The phenoxymethyl (B101242) substituent at the 6-position could influence the steric and electronic properties of the resulting metal complexes. researchgate.net

Catalytic Applications of Picolinate-Derived Metal Complexes

While metal complexes derived from various picolinate ligands are known to exhibit catalytic activity in reactions such as oxidation and hydrolysis, no specific catalytic applications for complexes of this compound have been reported in the reviewed literature. Research on related compounds, such as those with hydroxymethyl substituents, suggests the potential for developing catalytic systems. researchgate.net For instance, enzymatic synthesis has been explored for compounds containing a phenoxymethyl moiety, though not directly involving this picolinate ester. nih.gov

Integration into Advanced Functional Materials

The integration of specific picolinate ligands into advanced functional materials like metal-organic frameworks (MOFs) or functional polymers is an active area of research. These materials can have applications in areas such as gas storage, separation, and sensing. However, there are no available studies that specifically describe the use of this compound in the development of such materials.

Future Research Trajectories and Translational Potential

Design and Synthesis of Advanced Picolinate (B1231196) Analogues with Modulated Properties

The core structure of Ethyl 6-(phenoxymethyl)picolinate, featuring a pyridine-2-carboxylate backbone with a phenoxymethyl (B101242) substituent at the 6-position, offers a versatile platform for the design and synthesis of advanced analogues. Future research will likely focus on systematic modifications of this scaffold to modulate its physicochemical and pharmacokinetic properties, as well as to enhance its biological activity.

Key areas for analogue design include:

Modification of the Phenoxy Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) on the phenyl ring of the phenoxymethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions.

Alterations to the Ethyl Ester: The ethyl ester group can be replaced with other alkyl or aryl esters, or converted to an amide or a carboxylic acid, to fine-tune solubility, hydrolysis rates, and potential for prodrug strategies.

Substitution on the Pyridine (B92270) Ring: Further functionalization of the pyridine ring at other available positions could lead to analogues with altered electronic properties and steric profiles, potentially improving target specificity and potency.

Chiral Scaffolds: The development of chiral picolinate derivatives, potentially through the incorporation of chiral auxiliaries or asymmetric synthesis, could lead to enantiomerically pure compounds with improved therapeutic indices. The use of scaffolds like (S)-BINOL in conjunction with picolinic acid has been explored to create new chiral metal-organic networks, suggesting a pathway for creating stereospecific analogues. nih.gov

These designed analogues would then be synthesized and subjected to rigorous structure-activity relationship (SAR) studies to identify compounds with optimized properties for further development.

Exploration of Novel Biological Targets and Pathways

While the specific biological targets of this compound remain to be elucidated, the picolinate scaffold is known to interact with a variety of biological systems. Picolinic acid, the parent compound, is a metabolite of tryptophan and is known to chelate metal ions, suggesting that its derivatives could have roles in processes involving metalloenzymes. For instance, chromium picolinate is used as a nutritional supplement to improve insulin (B600854) function. nih.govwww.nhs.uk

Future research should aim to identify and validate novel biological targets for this compound and its analogues. This can be achieved through:

High-Throughput Screening: Screening libraries of picolinate analogues against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities.

Target Identification Studies: For any identified bioactive analogues, techniques such as affinity chromatography, photo-affinity labeling, and proteomics-based approaches can be employed to identify their specific molecular targets. youtube.com The identification of a drug's target is crucial for understanding its mechanism of action and for the development of safer and more effective drugs. youtube.com

Pathway Analysis: Once a target is identified, further studies would be necessary to understand the downstream signaling pathways modulated by the compound. This could reveal novel therapeutic opportunities for a range of diseases. Recent research has highlighted the emergence of novel therapeutic targets in various diseases, which could be explored for picolinate compounds. drugbank.com

Development of Innovative Synthetic Strategies for Picolinate Scaffolds

The efficient and versatile synthesis of picolinate scaffolds is crucial for enabling the exploration of a wide chemical space and for the large-scale production of promising drug candidates. While classical methods for pyridine synthesis exist, the development of more innovative and sustainable strategies is an active area of research.

Recent advancements that could be applied to the synthesis of this compound and its analogues include:

Catalytic Methods: The use of novel catalysts, such as metal-organic frameworks (MOFs), has shown promise in the one-pot synthesis of picolinate derivatives under mild conditions. bldpharm.comnih.govsigmaaldrich.comnih.gov These methods often offer high yields and selectivity.

Multi-Component Reactions: Designing multi-component reactions where several starting materials are combined in a single step to form the desired picolinate core can significantly improve synthetic efficiency and reduce waste.

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of picolinate derivatives could offer a green and highly selective alternative to traditional chemical methods. For example, enzymes have been used in the synthesis of phenoxymethylpenicillin.

The development of such advanced synthetic strategies will be instrumental in accelerating the discovery and development of new drugs based on the picolinate scaffold.

Contribution to Systems Chemical Biology and Drug Discovery Initiatives

Systems chemical biology aims to understand the complex interactions of small molecules within biological systems on a global scale. This compound and its analogues can serve as valuable chemical probes to investigate these complex networks.

The contributions of this class of compounds to systems chemical biology and drug discovery can be multifold:

Chemical Probe Development: Analogues of this compound with high potency and selectivity for a specific biological target can be used as chemical probes to study the function of that target in living systems.

Phenotypic Screening and Target Deconvolution: Phenotypic screens, where the effect of a compound is observed on the whole organism or cell without prior knowledge of the target, can be a powerful approach to identify novel drug candidates. Subsequent target deconvolution studies can then be used to identify the mechanism of action.

Drug Repurposing: Investigating the activity of existing picolinate-based compounds against a wide range of diseases could lead to the identification of new therapeutic applications for these molecules.

Q & A

Q. Q1. How can researchers optimize the synthetic yield of Ethyl 6-(phenoxymethyl)picolinate under varying reaction conditions?

Answer: Synthetic routes typically involve nucleophilic substitution or esterification reactions. Key variables include:

- Reagent selection : Use of Boc-protected intermediates (e.g., tert-butoxycarbonyl chloride) to stabilize reactive amino groups during synthesis .

- Solvent/base systems : Anhydrous conditions with triethylamine or DMAP to minimize hydrolysis .

- Temperature control : Reactions often proceed optimally at 60–95°C, as higher temperatures risk Boc-group cleavage .

Methodology : Conduct a Design of Experiments (DoE) to test combinations of solvents (e.g., toluene, acetone), bases, and temperatures. Monitor yields via HPLC or NMR .

Q. Q2. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., 50:50 EtOAc/hexanes) to separate ester derivatives from byproducts .

- Recrystallization : Ethanol or methanol are preferred solvents due to the compound’s moderate polarity .

- Automated systems : Industrial-scale production may employ continuous flow reactors with in-line purification .

Validation : Purity can be confirmed via melting point analysis, LC-MS, or H NMR (e.g., characteristic peaks at δ 4.4 ppm for ethyl ester protons) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., halogenation, cyclopropyl substitution) alter the biological activity of this compound derivatives?

Answer:

- Halogenation : Introducing Cl or F at the pyridine ring (e.g., Ethyl 6-(trifluoromethyl)picolinate) enhances metabolic stability and receptor binding affinity, as seen in enzyme inhibitor studies .

- Cyclopropyl groups : Substitution at position 6 increases steric hindrance, potentially reducing off-target interactions in pharmacological assays .

Methodology :

Synthesize derivatives via nucleophilic aromatic substitution or Suzuki coupling .

Test bioactivity using in vitro assays (e.g., IC determination against metallo-β-lactamases) .

Compare with unmodified picolinate using molecular docking simulations .

Q. Q4. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Answer: Contradictions often arise from:

- Varied assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines .

- Impurity effects : Byproducts like N-oxides (from oxidation) may skew results .

Resolution :

Reproduce studies under standardized conditions (e.g., OECD guidelines).

Use high-purity samples (≥95% by HPLC) and include negative controls .

Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Mechanistic and Analytical Questions

Q. Q5. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~164 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in analogs) .

- HRMS : Confirms molecular weight (e.g., [M+H] at 347.0616 for chlorinated derivatives) .

Best practices : Collect data at low temperatures (113 K) to minimize thermal motion artifacts .

Q. Q6. How can researchers design kinetic studies to probe the inhibition mechanism of this compound against metalloenzymes?

Answer:

- Initial rate assays : Measure enzyme activity at varying inhibitor concentrations to determine values .

- Pre-steady-state kinetics : Use stopped-flow instruments to detect transient intermediates .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Data analysis : Fit results to models like competitive vs. non-competitive inhibition using software such as GraphPad Prism .

Comparative and Methodological Questions

Q. Q7. How does this compound compare to structurally similar compounds in terms of synthetic accessibility and reactivity?

Answer:

Q. Q8. What statistical approaches are recommended for analyzing variability in reaction yields across synthetic batches?

Answer:

- ANOVA : Identify significant factors (e.g., catalyst loading, temperature) .

- Multivariate regression : Model interactions between variables (e.g., solvent polarity × base strength) .

- Control charts : Monitor batch-to-batch consistency in industrial settings .

Tools : JMP or Minitab for DoE; Python/R for custom scripts .

Biological and Pharmacological Questions

Q. Q9. What in vivo and in vitro models are suitable for evaluating the pharmacokinetics of this compound?

Answer:

- In vitro : Caco-2 cell monolayers for permeability; microsomal stability assays .

- In vivo : Rodent models with LC-MS/MS quantification of plasma/tissue concentrations .

Key parameters : Bioavailability, half-life (), and volume of distribution () .

Q. Q10. How can researchers address discrepancies between computational predictions and experimental results for target binding?

Answer:

- Docking refinement : Use molecular dynamics (MD) simulations to account for protein flexibility .

- Free energy calculations : MM-PBSA/GBSA methods improve affinity predictions .

- Experimental validation : SPR or ITC to measure binding constants .

Case study : MD simulations of picolinate analogs binding to β-lactamases reconciled conflicting IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.